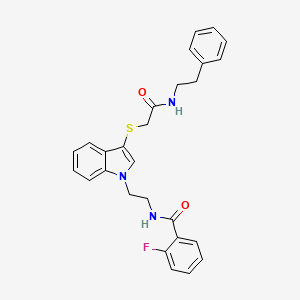

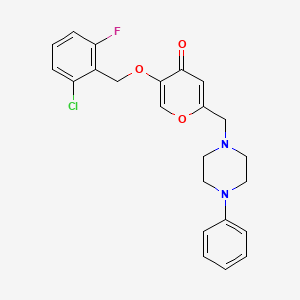

![molecular formula C20H22N2O4S2 B2538828 methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate CAS No. 2034569-91-8](/img/structure/B2538828.png)

methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate" is a complex molecule that likely contains a benzoate ester function, a sulfamoyl group, and a benzo[b]thiophene moiety. The structure suggests the presence of multiple aromatic systems, which may interact with each other, and a potential for intramolecular interactions between the sulfur and nitrogen or oxygen atoms. This compound could be of interest in the field of medicinal chemistry or materials science due to its intricate structure and potential for diverse chemical reactivity.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds with intricate sulfur-nitrogen-oxygen interactions have been synthesized and analyzed. For example, the synthesis of related diaryl sulphides with intramolecular sulfur(II)-oxygen interaction has been reported, which involves X-ray diffraction to determine molecular structures . The synthesis of other complex molecules, such as a tetracarbonyl molybdenum(0) complex with a bidentate ligand containing dimethylamino and oxazaphosphorinan moieties, has also been described . These examples suggest that the synthesis of the target compound would likely involve multiple steps, including the formation of the benzoate ester, introduction of the sulfamoyl group, and coupling with the benzo[b]thiophene derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied using X-ray diffraction. For instance, the conformation of diaryl sulphides with intramolecular sulfur(II)-oxygen interactions has been observed to favor the formation of close contacts between these atoms, which could influence the overall molecular conformation and reactivity . The dihedral angles between aromatic rings and the torsion angles within the molecules are crucial for understanding the three-dimensional arrangement and potential intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the benzoate ester, sulfamoyl group, and benzo[b]thiophene moiety. For example, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to afford pyranone derivatives indicates that the dimethylamino group and the ester functionality can participate in cyclization reactions . Similarly, the sulfamoyl group could potentially engage in reactions with nucleophiles or undergo sulfuration reactions, as seen in the synthesis of thiophosphoryl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings could lead to significant π-π interactions, affecting its solubility and crystallinity. The intramolecular sulfur(II)-oxygen interaction could impact the compound's boiling point, melting point, and stability. The electronic properties of the benzo[b]thiophene moiety, along with the electron-donating dimethylamino group, could affect the compound's UV-Vis absorption and fluorescence characteristics, making it potentially useful in optical applications or as a probe in biological systems.

科学的研究の応用

Intramolecular Interactions and Molecular Structure

Research has delved into the intramolecular interactions, particularly focusing on sulfur(IV)-oxygen interaction within certain molecular structures similar to the compound . Studies like those by Kucsman et al. (1984) have provided insights into the molecular configurations and the effects of steric and conjugative interactions on the structure (Á. Kucsman, I. Kapovits, I. Kövesdi, A. Kălmăn, & L. Párkányi, 1984).

Antimicrobial Activity

Another significant area of application is the exploration of antimicrobial properties. For instance, Ghorab et al. (2017) synthesized novel derivatives carrying the sulfonamide moiety, showing interesting antimicrobial activities against a variety of pathogens. This suggests potential for developing new antimicrobial agents leveraging the structural basis of compounds similar to methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate (M. Ghorab, A. M. Soliman, M. Alsaid, & A. Askar, 2017).

Heterocyclic Chemistry

Research in heterocyclic chemistry involves the synthesis and reactions of heterocyclic compounds. Chaloupka et al. (1977) discussed the synthesis and reactions of 8-membered heterocycles from precursors that share structural similarities with the compound of interest, highlighting the versatility of such structures in synthesizing complex heterocyclic systems (Stanislav Chaloupka, Piero Vittorelli, H. Heimgartner, H. Schmid, H. Link, K. Bernauer, & Willi E. Oberhänsli, 1977).

Photodegradation of Environmental Contaminants

The study of photodegradation pathways for environmental contaminants includes compounds structurally related to this compound. Andersson and Bobinger (1996) investigated the photochemical degradation of crude oil components, offering insights into the environmental fate of similar compounds (J. Andersson & Stefan Bobinger, 1996).

特性

IUPAC Name |

methyl 4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-22(2)18(17-13-27-19-7-5-4-6-16(17)19)12-21-28(24,25)15-10-8-14(9-11-15)20(23)26-3/h4-11,13,18,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCRWYWSEYWYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)

![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)

![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)

![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)